8-Oxaspiro[4.5]decane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Oxaspiro[4.5]decane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Mechanistic Insights
A foundational study explored the decarboxylation rates of a closely related compound, 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, providing insights into the reaction's order and proposing a concerted intramolecular mechanism for decomposition (Bigley & May, 1969). This study is significant for understanding the reactivity and stability of spirocyclic compounds under various conditions.
Advancements in Organic Synthesis
Another important contribution to the field involves the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate. This work demonstrates the transformation of 1-oxaspiro[2.5]octane-2-carboxylic acid into valuable intermediates for further chemical synthesis (Kuroyan et al., 1991). The methodology and findings from this study offer pathways to synthesize new compounds with potential applications in drug development and material science.
Reactivity and Application in Reaction Mechanisms
The enhanced reactivity of related compounds, 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, in the Castagnoli-Cushman reaction with imines, showcases the potential of oxaspiro compounds in facilitating complex chemical transformations (Rashevskii et al., 2020). This research highlights the utility of these compounds in synthesizing a broad range of substrates, underscoring their versatility in organic synthesis.
Structural and Supramolecular Chemistry
The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives provides insights into the relationship between molecular structure and crystal structure. This research contributes to the understanding of how substituents on the cyclohexane ring influence supramolecular arrangements, with implications for designing new materials and understanding molecular interactions (Graus et al., 2010).
Synthetic Methodologies and Novel Compound Synthesis
Further exploration in the synthesis of spirocyclic compounds demonstrates the versatility of 8-Oxaspiro[4.5]decane-1-carboxylic acid derivatives in organic chemistry. Studies have developed new synthetic pathways and explored the crystal structures of novel compounds, providing a foundation for future applications in various fields, including pharmaceuticals and material science (Jiang & Zeng, 2016).
Properties
IUPAC Name |
8-oxaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-2-1-3-10(8)4-6-13-7-5-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZHXJUGSNQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556353-87-7 |
Source
|
Record name | 8-oxaspiro[4.5]decane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.